molecular formula C15H15N3O4S B11012515 N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11012515
M. Wt: 333.4 g/mol
InChI Key: XLRRGXNZSBTLSE-UHFFFAOYSA-N
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Description

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound featuring a thiazole ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.

    Formation of the Benzodioxine Moiety: The benzodioxine ring is typically formed through cyclization reactions involving catechol derivatives and appropriate electrophiles.

    Coupling of the Two Moieties: The final step involves coupling the thiazole and benzodioxine moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and benzodioxine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its thiazole ring is known for biological activity, including antimicrobial and anticancer properties .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The thiazole ring is a common motif in many drugs, and the benzodioxine moiety adds further pharmacological interest.

Industry

Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzodioxine moiety can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is the combination of the thiazole and benzodioxine moieties, which provides a unique scaffold for drug design and material science applications. This dual functionality allows for a broader range of chemical reactions and biological activities.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H15N3O4S/c1-9-6-17-15(23-9)18-13(19)7-16-14(20)12-8-21-10-4-2-3-5-11(10)22-12/h2-6,12H,7-8H2,1H3,(H,16,20)(H,17,18,19)

InChI Key

XLRRGXNZSBTLSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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